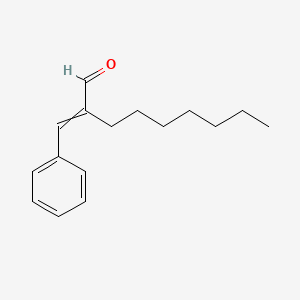

Nonanal, 2-(phenylmethylene)-

Description

Nonanal, 2-(phenylmethylene)- is an α,β-unsaturated aldehyde characterized by a phenylmethylene (benzylidene) group attached to the second carbon of a nonanal (C9 aldehyde) backbone. These analogs share a common structural motif: a benzylidene group conjugated to an aldehyde of varying chain lengths (C7, C8, or C9). They are primarily used in fragrance and flavor industries due to their floral, jasmine-like aromas .

Properties

CAS No. |

20175-19-3 |

|---|---|

Molecular Formula |

C16H22O |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

2-benzylidenenonanal |

InChI |

InChI=1S/C16H22O/c1-2-3-4-5-7-12-16(14-17)13-15-10-8-6-9-11-15/h6,8-11,13-14H,2-5,7,12H2,1H3 |

InChI Key |

VXDUTTLHVAAEFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=CC1=CC=CC=C1)C=O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C16H22O

- Molecular Weight : 246.35 g/mol

- Boiling Point : Approximately 195 °C

The compound is derived from nonanal, a well-known aldehyde with a characteristic odor, which is often used in perfumery and flavoring. The phenylmethylene group enhances its stability and potential reactivity in various chemical environments.

Medicinal Chemistry and Therapeutic Applications

Nonanal, 2-(phenylmethylene)- has shown promise in medicinal chemistry, particularly as an anti-inflammatory agent. Studies have indicated that compounds with similar structures exhibit significant biological activities:

- Anti-inflammatory Properties : Research has demonstrated that essential oils containing nonanal derivatives can inhibit the expression of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) in vitro and in vivo models . This suggests potential applications in developing treatments for inflammatory diseases.

- Antioxidant Activity : The compound has been associated with antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The DPPH free radical scavenging assay has shown effective antioxidant activity for related compounds .

Fragrance and Flavor Industry

Nonanal, 2-(phenylmethylene)- is utilized in the fragrance industry due to its pleasant aroma profile:

- Fragrance Composition : It serves as a key ingredient in various perfumes and scented products. Its floral and fruity notes make it suitable for use in both personal care products and household fragrances.

- Flavoring Agent : The compound can also be incorporated into food products to enhance flavor profiles, particularly in confectionery and beverages where a fruity note is desired .

Detection of Biomarkers for Cancer

Recent studies have explored the use of volatile organic compounds (VOCs), including nonanal derivatives, as biomarkers for cancer detection:

- Breath Analysis : Nonanal has been detected in breath samples from cancer patients using gas chromatography-mass spectrometry (GC-MS). This method shows potential for non-invasive cancer diagnostics by analyzing VOCs released from the body .

- Sensor Development : Novel biosensors have been developed to detect nonanal among other VOCs associated with various diseases. These sensors utilize advanced materials such as metal-doped organic compounds to enhance sensitivity and specificity .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of essential oils containing nonanal in a rat model of arthritis. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting therapeutic potential.

Case Study 2: Cancer Biomarker Detection

In a clinical study involving lung cancer patients, breath samples were analyzed for VOCs using advanced mass spectrometry techniques. Nonanal was identified as a significant marker, correlating with disease presence and severity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional properties of Octanal, 2-(phenylmethylene)- (C8) and Heptanal, 2-(phenylmethylene)- (C7), which serve as the closest analogs to the hypothetical Nonanal, 2-(phenylmethylene)- (C9).

Structural and Functional Differences

Chain Length and Lipophilicity :

- The longer aliphatic chain in Octanal, 2-(phenylmethylene)- (C8) increases its molecular weight and lipophilicity compared to the C7 analog. This enhances its persistence in fragrance formulations but may reduce volatility .

- Heptanal, 2-(phenylmethylene)- (C7) exhibits slightly higher water solubility (8.545 mg/L) due to its shorter chain, which marginally improves bioavailability in aqueous systems .

Sensory Properties :

- Both compounds contribute to jasmine-like aromas, but Octanal, 2-(phenylmethylene)- is often preferred in perfumery for its sweeter, more nuanced profile, whereas the C7 analog is described as sharper and greener .

Biological and Industrial Relevance: Octanal, 2-(phenylmethylene)- has been detected in metabolic studies of plant-insect interactions (e.g., tea mosquito bug-infested leaves) and in food flavor retention analyses . Heptanal, 2-(phenylmethylene)- is noted for its role in inhibiting inflammatory enzymes (e.g., COX-2) due to its antioxidant pyrogallol-like moiety, though this activity is less pronounced than in hydroxylated cinnamic acid derivatives .

Preparation Methods

Reaction Mechanism

-

Enolate Formation : A base (e.g., NaOH, KOH) deprotonates the α-hydrogen of nonanal, generating a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of benzaldehyde, forming a β-hydroxy aldehyde intermediate.

-

Dehydration : Acidic workup or thermal conditions eliminate water, yielding the α,β-unsaturated product.

Standard Protocol

-

Reactants : Nonanal (1 equiv), benzaldehyde (1.2–1.5 equiv).

-

Conditions :

-

Workup : Neutralization with acetic acid, phase separation, and vacuum distillation.

Industrial-Scale Optimization

Patents disclose advanced methodologies to enhance efficiency and scalability:

Continuous Flow Reactor Systems

Adiabatic reactors coupled with rapid distillation minimize thermal degradation and side reactions (e.g., Cannizzaro reaction).

Solvent and Catalyst Innovations

-

Solvent Systems : PEG-300/THF (7:3 v/v) improves solubility and reaction homogeneity.

-

Catalyst Loading : 0.5–5% w/w NaOH achieves optimal enolate formation while minimizing皂化(saponification).

Alternative Synthetic Routes

Crossed Claisen-Schmidt Reaction

A specialized aldol variant using aromatic aldehydes and aliphatic ketones:

Critical Parameters and Troubleshooting

Common Issues :

-

Cannizzaro Reaction : Mitigated by avoiding excess base and high temperatures.

-

Residual Aldehydes : Removed via flash distillation under vacuum (1000–3000 Pa).

Purification and Characterization

Q & A

Basic: What are the standard synthetic methodologies for Nonanal, 2-(phenylmethylene)-, and how can reaction conditions be optimized?

Nonanal, 2-(phenylmethylene)- (α-Hexylcinnamaldehyde, CAS 101-86-0) is typically synthesized via aldol condensation. A representative method involves reacting α-bromophenylacetyl chloride with a carbonyl-containing precursor (e.g., 6-aminopenicillanic acid) in a biphasic solvent system (water/acetone) at controlled temperatures (e.g., 5°C). Sodium bicarbonate is used to maintain pH during reaction steps, followed by acidification (pH 2) to precipitate the product . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield (e.g., 38% in the referenced method). Recrystallization from methanol-ether improves purity.

Basic: Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

- Spectroscopy :

- IR : Key peaks include 1780 cm⁻¹ (C=O stretch) and 1655 cm⁻¹ (conjugated C=C) .

- NMR : ¹H NMR (DMSO-d₆) signals at δ 7.2–8.1 ppm (aromatic protons) and δ 5.88 ppm (alkene proton). ¹³C NMR (CDCl₃) confirms carbonyl (δ 172.4 ppm) and aromatic carbons (δ 127–131 ppm) .

- Mass Spectrometry : Base peak at m/z 136 (fragmentation of the hexyl chain) .

- Chromatography : GC/MS using an InertCap Pure-WAX column (60 m × 0.25 mm, 0.25 µm film) with He carrier gas (1 mL/min) and a thermal desorption program (35°C to 250°C at 4°C/min) ensures separation and detection. Splitless injection minimizes sample loss .

Advanced: How can contradictory NMR data for structural assignments be resolved?

Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from stereochemical variations or solvent effects. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., rotamers) .

- 2D NMR (COSY, HSQC) : To confirm coupling networks and carbon-proton correlations.

- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values for different conformers, as demonstrated in similar benzylidene derivatives .

Advanced: What computational approaches are used to study the compound’s stability and electronic properties?

- DFT Calculations : Assess ground-state geometry, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution to predict reactivity.

- Molecular Dynamics (MD) : Simulate degradation pathways under varying pH/temperature conditions.

- Docking Studies : For biological applications, evaluate interactions with enzymes or receptors (e.g., via AutoDock Vina) .

Basic: How should stability studies be designed to evaluate degradation under laboratory storage conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic buffers).

- Analytical Monitoring : Track changes via HPLC/GC-MS and quantify degradation products (e.g., oxidation to carboxylic acids).

- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to minimize oxidation .

Advanced: What mechanistic insights exist for the oxidative decarboxylation of related aldehydes?

Hypochlorite-mediated oxidative decarboxylation of α,β-unsaturated aldehydes (e.g., Nonanal derivatives) proceeds via halogenation at the α-carbon, followed by cleavage. pH-dependent studies show optimal reactivity at neutral to slightly alkaline conditions (pH 7–9), where hypochlorite (OCl⁻) is the dominant species . Kinetic profiling using UV-Vis (e.g., absorbance at 242 nm) monitors reaction progress .

Advanced: How can impurity profiles be systematically characterized during synthesis?

- HPLC with PDA Detection : Use a C18 column and gradient elution (water/acetonitrile) to separate impurities.

- LC-HRMS : Identify unknown impurities by exact mass (e.g., m/z 289 and 263 in the referenced study) .

- Elemental Analysis : Verify purity by comparing calculated vs. experimental C/H/N percentages (e.g., C: 55.14% vs. 54.73% observed) .

Basic: What are the key considerations for handling and waste disposal of this compound?

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors.

- Waste Management : Collect organic waste in halogen-resistant containers. Neutralize acidic byproducts before disposal .

Advanced: How does the stereochemistry of the phenylmethylene group influence physicochemical properties?

The E-isomer (trans configuration) typically exhibits higher thermal stability and lower solubility in polar solvents compared to the Z-isomer. Differential scanning calorimetry (DSC) and X-ray crystallography (e.g., CCDC-2100901 for a related compound) provide insights into packing efficiency and melting points .

Basic: What are the applications of Nonanal, 2-(phenylmethylene)- in model reaction systems?

This compound serves as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.